6-(2-isopropyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride
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Overview
Description
6-(2-Isopropyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride is a synthetic organic compound that features a pyridine ring substituted with an imidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a building block for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-isopropyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between glyoxal, ammonia, and acetone under acidic conditions.
Substitution on Pyridine: The pyridine ring is functionalized by introducing an amino group at the 3-position. This can be achieved through nucleophilic substitution reactions.
Coupling Reaction: The imidazole derivative is then coupled with the functionalized pyridine ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to piperidine derivatives.
Substitution: Both the pyridine and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted imidazole and pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-(2-Isopropyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-isopropyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of kinases or modulation of G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
6-(1H-imidazol-1-yl)pyridin-3-amine: Lacks the isopropyl group, which may affect its binding affinity and specificity.
2-(1H-imidazol-1-yl)pyridine: Differently substituted, leading to variations in chemical reactivity and biological activity.
4-(2-isopropyl-1H-imidazol-1-yl)pyridine: Substitution at the 4-position instead of the 3-position, altering its interaction with biological targets.
Uniqueness
6-(2-Isopropyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the isopropyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
Properties
IUPAC Name |
6-(2-propan-2-ylimidazol-1-yl)pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-8(2)11-13-5-6-15(11)10-4-3-9(12)7-14-10;/h3-8H,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLJKTAYPDDLOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=NC=C(C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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